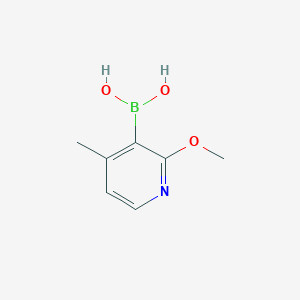

(2-Methoxy-4-methylpyridin-3-yl)boronic acid

描述

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with methoxy and methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-methylpyridin-3-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 2-methoxy-4-methylpyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere, typically at elevated temperatures.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

化学反应分析

Types of Reactions: (2-Methoxy-4-methylpyridin-3-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: Boronic acids can be oxidized to form phenols or other oxygen-containing compounds.

Esterification: Reaction with diols to form boronic esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Hydrogen peroxide or other oxidizing agents.

Esterification: Diols such as ethylene glycol under mild acidic or basic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenols or quinones.

Esterification: Boronic esters.

科学研究应用

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is utilized in various scientific research applications:

Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

Biology: Used in the study of enzyme inhibitors and as a building block for biologically active molecules.

Industry: Employed in the production of advanced materials and polymers.

作用机制

The mechanism of action of (2-Methoxy-4-methylpyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond. The boronic acid group interacts with the palladium catalyst, facilitating the transfer of the organic group to the palladium center.

相似化合物的比较

- (2-Methoxypyridin-4-yl)boronic acid

- (4-Methylpyridin-3-yl)boronic acid

- (2-Methylpyridin-4-yl)boronic acid

Comparison: (2-Methoxy-4-methylpyridin-3-yl)boronic acid is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its reactivity and selectivity in chemical reactions. Compared to its analogs, it may offer different steric and electronic properties, making it suitable for specific synthetic applications.

生物活性

(2-Methoxy-4-methylpyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methoxy and methyl group, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound primarily revolves around its ability to interact with various biomolecules, particularly proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which is a key feature utilized in drug design.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their activity.

- Signal Modulation: It may modulate signaling pathways by interacting with proteins involved in cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Properties:

- The compound has shown promise in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in various cancer cell lines by disrupting critical signaling pathways.

- Case Study: In vitro studies demonstrated that at concentrations of 10–50 µM, the compound effectively reduced the viability of breast cancer cells by inducing cell cycle arrest and apoptosis.

-

Antimicrobial Activity:

- Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

-

Metabolic Pathways:

- The compound is metabolized through cytochrome P450 enzymes, leading to potential drug-drug interactions that could affect its therapeutic efficacy.

Table 1: Biological Activities of this compound

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important characteristics:

- Absorption: The compound is well absorbed when administered orally.

- Distribution: It shows good tissue distribution due to its lipophilic nature.

- Metabolism: Primarily metabolized by liver enzymes; careful consideration is needed for potential interactions with other medications.

- Excretion: Excreted mainly via urine after undergoing conjugation processes.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for (2-Methoxy-4-methylpyridin-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Common synthetic routes include protodeboronation of alkyl boronic esters under acidic conditions and Suzuki-Miyaura coupling with halogenated pyridine precursors. Microwave-assisted synthesis can enhance yields (e.g., reducing reaction times by 50% compared to conventional heating) . Optimizing solvent polarity (e.g., THF vs. DMF) and catalyst loading (e.g., Pd(PPh₃)₄ at 1-5 mol%) is critical for minimizing side reactions like boroxine formation .

Q. How is this compound characterized, and what analytical techniques are most effective?

- Methodological Answer : ¹¹B NMR is essential for confirming boronic acid identity, with shifts typically between 25-35 ppm for arylboronic acids. ¹H/¹³C NMR resolves substituent patterns on the pyridine ring. MALDI-MS requires derivatization (e.g., diol esterification) to prevent dehydration artifacts . Purity is validated via HPLC with UV detection at 254 nm .

Q. What are the common chemical reactions involving this boronic acid in organic synthesis?

- Methodological Answer : Key reactions include:

- Suzuki-Miyaura Coupling : Cross-coupling with aryl halides (Pd catalysis, K₂CO₃ base) to form biaryl systems .

- Oxidation : Conversion to boronic esters using H₂O₂ or NaBO₃ .

- Protodeboronation : Acid-mediated removal of the boronic acid group for defunctionalization .

Q. How does the reactivity of this compound compare to similar pyridinyl boronic acids?

- Methodological Answer : The methoxy and methyl groups on the pyridine ring enhance steric hindrance, reducing coupling efficiency compared to unsubstituted analogs. However, these groups improve solubility in polar solvents (e.g., DMSO), facilitating reactions under milder conditions. Comparative kinetic studies using stopped-flow methods show slower kon values (by ~20%) versus simpler phenylboronic acids .

Q. What are the key stability considerations for this compound under different experimental conditions?

- Methodological Answer : The compound is moisture-sensitive and requires storage under inert gas. In aqueous solutions above pH 8, protodeboronation occurs within hours. Stability in DMSO or THF is superior (>1 week at 4°C). Boroxine formation is observed in dry solvents, which can be reversed via sonication with H₂O .

Advanced Research Questions

Q. How can contradictory data on the binding kinetics of boronic acids with diols (e.g., sugars) be resolved in experimental design?

- Methodological Answer : Use stopped-flow fluorescence to measure kon/koff rates at physiological pH (7.4). For example, fructose binds faster (kon ~10³ M⁻¹s⁻¹) than glucose, correlating with thermodynamic affinity . Buffer selection (e.g., borate vs. phosphate) significantly impacts observed kinetics due to competing equilibria .

Q. What strategies optimize the use of this boronic acid in Suzuki-Miyaura couplings for synthesizing sterically hindered biaryl systems?

- Methodological Answer : Employ bulky ligands (e.g., SPhos or XPhos) to mitigate steric effects from the methoxy/methyl groups. Pre-mixing the catalyst with the boronic acid for 10-15 minutes before adding the aryl halide improves turnover. Microwave irradiation (100°C, 20 min) enhances yields by 30% in challenging cases .

Q. What are the challenges in detecting and quantifying this compound via mass spectrometry?

- Methodological Answer : Dehydration/boroxine formation complicates MALDI-MS analysis. Derivatization with 1,2-ethanediol stabilizes the boronic acid as a cyclic ester, enabling clear detection of [M+Na]⁺ ions. ESI-MS in negative ion mode avoids adduct formation but requires sub-ppm mass accuracy to distinguish isotopic patterns .

Q. How does structural modification of the pyridine ring influence bioactivity in therapeutic contexts?

- Methodological Answer : The methoxy group enhances membrane permeability in cell-based assays (e.g., anticancer screens), while the methyl group reduces metabolic degradation. Comparative studies with 3-chloro analogs show a 5-fold increase in apoptosis induction in glioblastoma models .

Q. What computational methods predict the behavior of this boronic acid in catalytic systems?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states in Suzuki couplings, revealing that electron-withdrawing groups on the pyridine ring lower activation barriers. Molecular docking simulations predict binding affinities for enzyme targets (e.g., proteases) with RMSD <2.0 Å .

Q. Data Contradictions and Resolution

- Binding Affinity vs. Kinetics : While thermodynamic studies suggest strong boronic acid-diol binding, kinetic data (e.g., kon <10⁴ M⁻¹s⁻¹) indicate slow equilibration. Resolve by pre-incubating reactants for ≥10 minutes before measurement .

- Synthetic Yields : Conflicting reports on coupling efficiency (40-90%) arise from solvent purity. Use anhydrous THF stored over molecular sieves for reproducibility .

属性

IUPAC Name |

(2-methoxy-4-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-4-9-7(12-2)6(5)8(10)11/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLXSLVBLSRPSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CN=C1OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376746 | |

| Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029654-21-4 | |

| Record name | 2-Methoxy-4-methylpyridine-3-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。